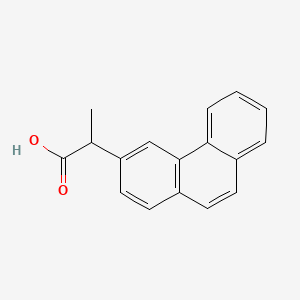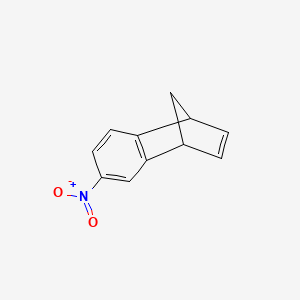
1,4-Methanonaphthalene, 1,4-dihydro-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Methanonaphthalene, 1,4-dihydro-6-nitro-: is an organic compound with the molecular formula C11H9NO2 It is a derivative of naphthalene, where the structure is modified to include a methano bridge and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Methanonaphthalene, 1,4-dihydro-6-nitro- can be synthesized through a series of organic reactions. One common method involves the nitration of 1,4-methanonaphthalene, 1,4-dihydro-. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production of 1,4-methanonaphthalene, 1,4-dihydro-6-nitro- may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Methanonaphthalene, 1,4-dihydro-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Methanonaphthalene, 1,4-dihydro-6-nitro- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-methanonaphthalene, 1,4-dihydro-6-nitro- involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions. The aromatic structure allows for π-π interactions with other aromatic compounds, affecting its binding and activity in various chemical and biological systems.
Comparison with Similar Compounds
- 1,4-Methanonaphthalene, 1,4-dihydro-
- 1,4-Methanonaphthalene, 1,4-dihydro-9-isopropylidene-
- 1,4-Methanonaphthalene, 1,4-dihydro-9-(1-methylethylidene)-
Comparison: 1,4-Methanonaphthalene, 1,4-dihydro-6-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
42810-33-3 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-nitrotricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C11H9NO2/c13-12(14)9-3-4-10-7-1-2-8(5-7)11(10)6-9/h1-4,6-8H,5H2 |
InChI Key |
WYFWXPVPVXACFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


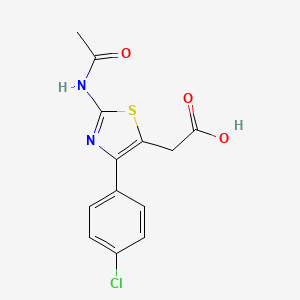
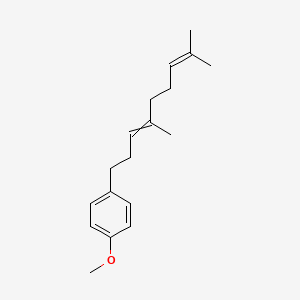
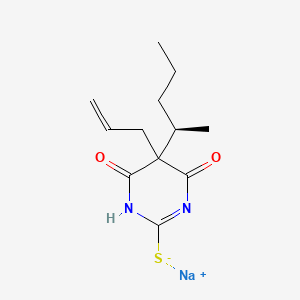
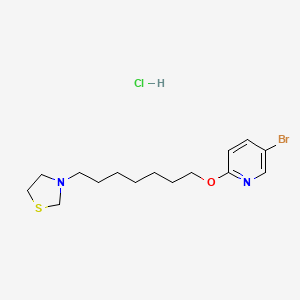

![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)


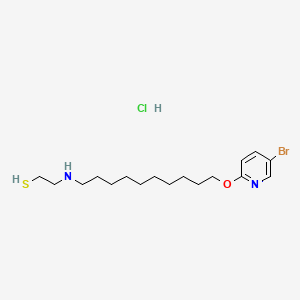


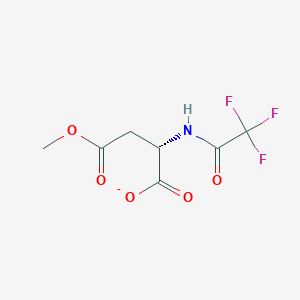
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
